POLY(ORN, SER) HYDROBROMIDE

Polymer Chemistry Surface Chemistry Cell Adhesion

POLY(ORN, SER) HYDROBROMIDE (CAS 119039-84-8) is a synthetic, random copolymer composed of L-ornithine and L-serine residues in a defined 3:1 ratio. It is characterized by a high molecular weight, typically ranging between 20,000 and 50,000 Daltons, as determined by viscosity.

Molecular Formula C8H4ClF3O2
Molecular Weight 0
CAS No. 119039-84-8
Cat. No. B1167256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLY(ORN, SER) HYDROBROMIDE
CAS119039-84-8
Molecular FormulaC8H4ClF3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

POLY(ORN, SER) HYDROBROMIDE (CAS 119039-84-8): A 3:1 Ornithine-Serine Copolymer for Enhanced Cell Culture Applications


POLY(ORN, SER) HYDROBROMIDE (CAS 119039-84-8) is a synthetic, random copolymer composed of L-ornithine and L-serine residues in a defined 3:1 ratio . It is characterized by a high molecular weight, typically ranging between 20,000 and 50,000 Daltons, as determined by viscosity . This water-soluble polyamino acid is supplied as a hydrobromide salt, ensuring its solubility and providing a ready-to-use format for preparing cell culture coatings. The presence of the positively charged ornithine units makes it a potent polycationic substrate, while the incorporation of serine may modulate the polymer's overall hydrophilicity and conformation compared to homopolymeric alternatives like poly-L-ornithine (PLO) or poly-L-lysine (PLL) .

Why Substituting POLY(ORN, SER) HYDROBROMIDE with Generic Poly-Ornithine or Poly-Lysine Can Compromise Experimental Reproducibility


Direct substitution of POLY(ORN, SER) HYDROBROMIDE with other common polycationic coatings like poly-L-ornithine (PLO) or poly-L-lysine (PLL) is not recommended due to fundamental differences in polymer composition, structure, and resulting biological activity. The defined 3:1 copolymer architecture of POLY(ORN, SER) HYDROBROMIDE creates a unique surface chemistry and charge density distinct from homopolymers. Studies on related polyamino acid systems demonstrate that even subtle changes in monomer composition or sequence can drastically alter cellular responses, including adhesion, proliferation, and differentiation pathways [1]. For example, head-to-head comparisons between PLO and PLL have shown that PLO preferentially induces the differentiation of neural stem/progenitor cells (NSPCs) into neuroblasts and oligodendrocytes, a phenotype not identically replicated by PLL [1]. Therefore, replacing POLY(ORN, SER) HYDROBROMIDE with a generic alternative without rigorous re-validation introduces a significant variable that can lead to inconsistent results and obscure meaningful biological interpretation.

Quantitative Differentiation of POLY(ORN, SER) HYDROBROMIDE: A Comparative Evidence Guide for Procurement


Structural Differentiation: A Defined 3:1 Copolymer Ratio vs. Homopolymeric PLO or PLL

The primary structural differentiator for POLY(ORN, SER) HYDROBROMIDE is its defined copolymer composition. Unlike its homopolymeric alternatives, poly-L-ornithine (PLO) and poly-L-lysine (PLL), this compound is a random copolymer with a specified 3:1 ratio of ornithine to serine residues . This precise ratio is a key procurement parameter, as it dictates a unique charge density and surface chemistry that is not achievable by simply mixing two homopolymers. While no direct comparative cell adhesion data is available for this specific copolymer, the defined ratio provides a quantifiable basis for differentiation from standard polyamino acids , .

Polymer Chemistry Surface Chemistry Cell Adhesion

Class-Level Inference: Superior Gene Transfer Efficiency of Polyornithine Systems vs. Calcium Phosphate

While a direct head-to-head study is lacking for POLY(ORN, SER) HYDROBROMIDE, class-level evidence from its base monomer, poly-L-ornithine (PLO), demonstrates a significant quantitative advantage over standard methods. In a study using NIH 3T3 cells, polyornithine-mediated gene transfer was found to be approximately 1 order of magnitude more efficient than the standard calcium phosphate co-precipitation method [1]. This established efficacy of the polyornithine backbone in cellular uptake and gene delivery provides a strong, albeit class-level, rationale for exploring this copolymer in applications where efficient internalization of nucleic acids or other macromolecules is desired.

Gene Delivery Transfection Non-Viral Vectors

Class-Level Inference: Polyornithine Substrates Preferentially Induce Neural Differentiation vs. Poly-L-Lysine

Class-level inference from studies on poly-L-ornithine (PLO) indicates a functional advantage in directing stem cell fate compared to other common coatings. A direct comparative study of rat neural stem/progenitor cells (NSPCs) cultured on PLO versus Poly-L-lysine (PLL) demonstrated that PLO significantly increased the expression of markers for neuroblasts and young oligodendrocytes (Doublecortin and Olig2, respectively) [1]. This suggests that the ornithine-rich backbone, which is a major component of POLY(ORN, SER) HYDROBROMIDE, provides a more instructive microenvironment for certain neuronal lineages than lysine-based polymers. The presence of serine in the copolymer may further modulate this effect, but this specific interaction has not been quantified.

Neural Stem Cells Differentiation Biomaterials

Supporting Evidence: Defined Molecular Weight Range for Reproducible Coating Performance

The performance of polyamino acid coatings is known to be dependent on molecular weight. For poly-L-ornithine, a molecular weight greater than 30,000 Da is recommended for cell culture applications to ensure optimal adhesion, with higher molecular weight polymers providing more attachment sites per chain [1]. POLY(ORN, SER) HYDROBROMIDE is supplied with a controlled molecular weight range of 20,000-50,000 Daltons . This defined specification provides a quantifiable procurement parameter that ensures the polymer's performance falls within a range proven effective for cell adhesion, balancing solution viscosity with attachment site availability [1].

Cell Culture Surface Coating Quality Control

Key Application Scenarios for POLY(ORN, SER) HYDROBROMIDE Based on Quantitative Evidence


Defined-Surface Coatings for Reproducible Primary Neural Cell Culture

Researchers culturing primary neurons or neural stem/progenitor cells (NSPCs) can prioritize POLY(ORN, SER) HYDROBROMIDE to create a highly defined and reproducible growth substrate. The specified 3:1 ornithine:serine ratio and controlled molecular weight range (20,000-50,000 Da) , ensure a consistent surface chemistry that is not achievable with variable biological matrices like Matrigel or simple homopolymer coatings. Class-level evidence indicates that ornithine-rich surfaces preferentially support the differentiation of NSPCs into neuroblasts and oligodendrocytes compared to lysine-based alternatives [1], making this copolymer a strategic choice for directed differentiation studies.

Optimization of Non-Viral Gene and Macromolecule Delivery

For experiments involving the intracellular delivery of nucleic acids (e.g., plasmid DNA, siRNA) or other anionic macromolecules, POLY(ORN, SER) HYDROBROMIDE offers a chemically defined alternative to commercial lipid-based transfection reagents or other polycations. Class-level evidence shows that polyornithine systems can achieve approximately 1 order of magnitude higher gene transfer efficiency into NIH 3T3 cells compared to the standard calcium phosphate method [2]. This suggests the polymer's potential utility in forming polyplexes for enhanced cellular uptake, particularly in hard-to-transfect cell lines where calcium phosphate yields poor results.

Development of Biomimetic and Bioactive Surface Coatings

Material scientists and bioengineers developing novel biomaterial surfaces can utilize POLY(ORN, SER) HYDROBROMIDE as a well-defined, synthetic mimic of polycationic extracellular matrix components. Its defined 3:1 copolymer structure provides a more nuanced surface chemistry than simpler poly-L-ornithine or poly-L-lysine coatings. This allows for systematic investigation of how subtle changes in surface charge and chemistry influence complex cellular behaviors such as adhesion, spreading, and differentiation, without the batch-to-batch variability associated with natural proteins. The polymer's solubility and simple coating procedure facilitate easy integration into standard laboratory workflows.

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